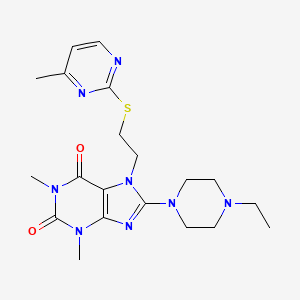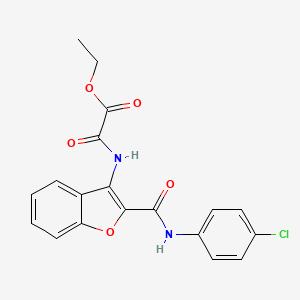![molecular formula C16H12ClNO B2500057 1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone CAS No. 41216-96-0](/img/structure/B2500057.png)
1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone is a heterocyclic compound that belongs to the class of benzazepines. It has been studied for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Biological Activity and Pharmaceutical Potential
- Antimicrobial and Anticancer Applications : A series of compounds, structurally related to 1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone, have shown significant antimicrobial and anticancer activities. These compounds' activities highlight the potential therapeutic applications of the benzo[b][1,4]diazepin-1-yl moiety in drug development (Verma et al., 2015).
Chemical Synthesis Methods and Mechanisms
Catalytic Synthesis : Phosphine-catalyzed reactions have been used to synthesize benzo[b]azepin-3-ones, indicating a method of constructing the benzo[b]azepin moiety through a phosphine-catalyzed α-umpolung addition followed by an aldol reaction. This provides insight into synthetic pathways that might be applicable to related compounds (Zhang et al., 2019).
Ring-Closing Metathesis : Ring-closing olefin metathesis has been leveraged as a key step in synthesizing the 1-benzazepin-2-one ring system, an important structural feature in various bioactive molecules. This method provides efficient access to substituted benzazepinones, expanding the scope of potential synthetic routes for similar structures (Hoyt et al., 2009).
Friedel–Crafts Cyclialkylations : The Friedel–Crafts cyclialkylation method has been used to synthesize 5,6-dihydro-11H-benzo[b][1]benzazepine derivatives, presenting a facile route to synthesize benzo[b][1]benzazepines. This method's adaptability and efficiency suggest potential utility in synthesizing related chemical entities (Abd El-Aal et al., 2013).
properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSRCBAMKWWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)

![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)